Picrasidin A

Übersicht

Beschreibung

Picrasidine A is a naturally occurring β-carboline alkaloid isolated from the plant Picrasma quassioides. This compound is part of a larger family of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Picrasidine A has garnered significant interest due to its potential therapeutic applications and unique chemical structure.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Biology: Picrasidine A exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.

Medicine: Its anticancer properties have been demonstrated in various studies, showing potential as a chemotherapeutic agent.

Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new drugs and therapeutic agents.

Wirkmechanismus

Target of Action

Picrasidine A, like other picrasidines, primarily targets cancer cells, particularly Head and Neck Squamous Cell Carcinoma (HNSCC) cells . It interacts with several molecular targets within these cells, including E-cadherin, ZO-1, beta-catenin, Snail, and the serine protease KLK-10 . These targets play crucial roles in cell motility, migration, and invasion, which are key processes in cancer metastasis .

Mode of Action

Picrasidine A interacts with its targets to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a critical step in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . Moreover, Picrasidine A reduces the expression of the serine protease KLK-10 . At the signaling level, the compound reduces the phosphorylation of ERK , a key protein in the MAPK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Picrasidine A is the MAPK signaling pathway . By reducing the phosphorylation of ERK, Picrasidine A disrupts this pathway, thereby inhibiting HNSCC metastasis . The compound also affects the EMT process, a critical pathway in cancer metastasis .

Result of Action

The primary result of Picrasidine A’s action is the significant inhibition of HNSCC cell motility, migration, and invasion . This is achieved through its interaction with various molecular targets and its disruption of key biochemical pathways . Ultimately, these actions collectively facilitate the inhibition of HNSCC metastasis .

Biochemische Analyse

Biochemical Properties

Related compounds such as Picrasidine J and Picrasidine S have shown significant interactions with various biomolecules . For instance, Picrasidine J has been found to interact with enzymes and proteins involved in cell motility, migration, and invasion .

Cellular Effects

Studies on related compounds like Picrasidine S have shown that it can induce cellular immune responses, enhancing both humoral and cellular immune responses .

Molecular Mechanism

Picrasidine S has been found to induce the activation of the cGAS-IFN-I pathway, leading to an enhanced T cell response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine A involves several steps, starting from commercially available precursors. One common synthetic route includes the formation of the β-carboline core through a Pictet-Spengler reaction, followed by various functional group modifications to achieve the final structure. The reaction conditions typically involve acidic or basic catalysts, depending on the specific steps involved.

Industrial Production Methods: Industrial production of Picrasidine A is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Picrasidine A undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.

Reduction: Reduction reactions can modify the β-carboline core, potentially enhancing its therapeutic properties.

Substitution: Substitution reactions, particularly at the nitrogen atom of the β-carboline ring, can lead to the formation of derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles, including amines and halides, are used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Picrasidine A, each with potentially unique biological activities. These derivatives are often studied for their enhanced or altered therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

- Picrasidine J

- Picrasidine S

- Picrasidine R

- Dehydrocrenatine

- Kumudine D

Biologische Aktivität

Picrasidine A is a naturally occurring alkaloid derived from the plant Picrasma quassioides, which has garnered attention for its potential therapeutic properties. This compound belongs to a broader class of picrasidine alkaloids, known for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of Picrasidine A, focusing on its mechanisms of action, efficacy in different cell lines, and potential clinical applications.

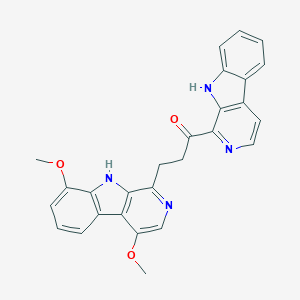

Chemical Structure and Properties

Picrasidine A is characterized by its complex structure, which features a dimeric arrangement of carboline-type alkaloids. Its molecular formula is C₁₈H₁₉N₃O₄, and it has a molecular weight of 341.36 g/mol. The specific structural attributes contribute to its biological activity, particularly its interaction with various cellular pathways.

Antitumor Effects

Research indicates that Picrasidine A exhibits significant cytotoxic effects against various cancer cell lines. For instance:

The mechanisms through which Picrasidine A exerts its biological effects include:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : Studies have shown that Picrasidine A can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

- Signal Transduction Modulation : By inhibiting key signaling pathways such as STAT3 and EGFR, Picrasidine A may reduce tumor growth and metastasis .

Case Studies and Research Findings

Several studies have focused on the biological activity of related picrasidine compounds, providing insights into the potential efficacy of Picrasidine A:

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Yamashita et al. (2017) | MDA-MB 468 (Breast Cancer) | Decreased viability | Inhibition of EGFR/STAT3 signaling |

| Wang et al. (2024) | HMY-1 (Melanoma) | Induced apoptosis | Activation of intrinsic pathway |

| Zhao et al. (2024) | Various cancer lines | Cytotoxic effects | Cell cycle arrest at G1 phase |

Pharmacological Potential

Given its diverse biological activities, Picrasidine A holds promise for therapeutic applications in oncology and possibly other fields such as neuroprotection and anti-inflammatory treatments. The ongoing research into its pharmacological properties may lead to new drug development strategies targeting specific cancers.

Eigenschaften

IUPAC Name |

3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXRROCBIUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of Picrasidine A compared to other bis-β-carboline alkaloids?

A1: Picrasidine A is the first reported bis-β-carboline alkaloid possessing a novel cyclobutane moiety. []

Q2: What is the source of Picrasidine A?

A2: Picrasidine A, along with other quassidines and picrasidine C, has been isolated from the stems of Picrasma quassioides. []

Q3: Has Picrasidine A shown any promising biological activity?

A3: While Picrasidine A was evaluated for anti-inflammatory activity, it only exhibited weak effects. []

Q4: Were other quassidines isolated alongside Picrasidine A? If so, what are their structural differences?

A4: Yes, Quassidines B, C, and D were also isolated from Picrasma quassioides alongside Picrasidine A. These compounds differ in the substituents and linkages present on their core bis-β-carboline structures. []

Q5: What is the proposed biosynthetic pathway for Picrasidine A and other related alkaloids?

A5: A potential biosynthetic pathway for Picrasidine A and other related alkaloids has been proposed, suggesting they originate from simpler β-carboline precursors. []

Q6: How was the structure of Picrasidine A confirmed?

A6: The structure of Picrasidine A was determined using a combination of 1D and 2D NMR spectroscopy and X-ray diffraction data. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.